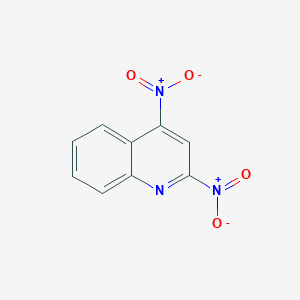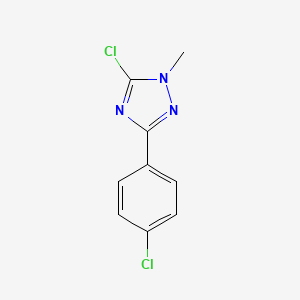
2,2'-Dimethoxy-6-(methoxymethyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl is an organic compound with a biphenyl structure substituted with methoxy and methoxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl typically involves the reaction of appropriate biphenyl precursors with methoxy and methoxymethyl substituents. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the methoxy groups onto the biphenyl core. The methoxymethyl group can be introduced through alkylation reactions using methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of 2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl may involve large-scale palladium-catalyzed cross-coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
科学的研究の応用
2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl depends on its interactions with molecular targets. The methoxy and methoxymethyl groups can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules, influencing their activity and function. The biphenyl core provides a rigid scaffold that can interact with various molecular pathways.
類似化合物との比較
Similar Compounds
2,2’-Dimethoxy-1,1’-biphenyl: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
6-Methoxymethyl-1,1’-biphenyl: Lacks the methoxy groups, affecting its interactions and applications.
2,2’-Dimethoxy-6-methyl-1,1’-biphenyl: Substituted with a methyl group instead of a methoxymethyl group, leading to variations in chemical behavior.
Uniqueness
2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and potential applications. The combination of these substituents allows for versatile reactivity and interactions with various molecular targets, making it valuable in research and industrial applications.
特性
| 137898-01-2 | |
分子式 |
C16H18O3 |
分子量 |
258.31 g/mol |
IUPAC名 |
1-methoxy-3-(methoxymethyl)-2-(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C16H18O3/c1-17-11-12-7-6-10-15(19-3)16(12)13-8-4-5-9-14(13)18-2/h4-10H,11H2,1-3H3 |
InChIキー |
XXDBQYGRZJQRPI-UHFFFAOYSA-N |
正規SMILES |
COCC1=C(C(=CC=C1)OC)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)




![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)

